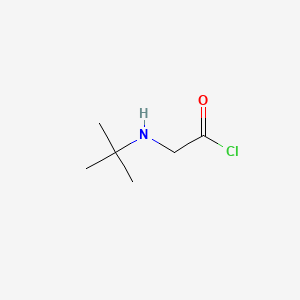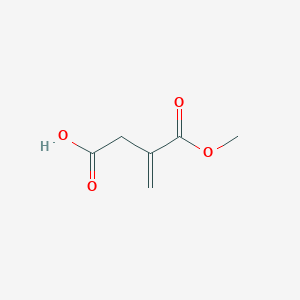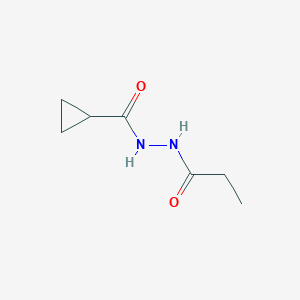![molecular formula C10H11NO4 B1636799 7-氨基-2,3-二氢苯并[b][1,4]二噁英-6-羧酸甲酯 CAS No. 20197-76-6](/img/structure/B1636799.png)
7-氨基-2,3-二氢苯并[b][1,4]二噁英-6-羧酸甲酯
描述
科学研究应用
嘧啶并咪唑的合成
Troxler 和 Weber(1974 年)的研究概述了通过 2-氨基苯并咪唑与乙酰基丁二酸二甲酯反应合成嘧啶并咪唑,得到 1, 2-二氢-2-氧代-嘧啶并[1, 2-a]苯并咪唑-4-羧酸甲酯。该合成途径展示了该化合物在创建具有潜在生物活性的杂环化合物中的用途 (Troxler & Weber, 1974)。
氧化和烷基化研究
Ohkata 等人(1985 年)的工作探索了二氢-二苯并[b,g][1,5]噻唑啉的烷基化和氧化,利用了与 7-氨基-2,3-二氢苯并[b][1,4]二噁英-6-羧酸甲酯相似的结构基序。这项研究有助于理解复杂分子中硫化物和氨基的化学行为,这对于设计具有特定化学性质的化合物至关重要 (Ohkata, Takee, & Akiba, 1985)。
钯催化的合成
Gabriele 等人(2006 年)开发了一种通过串联钯催化的氧化氨羰基化-环化反应合成 2,3-二氢苯并[1,4]二噁英和 3,4-二氢-2H-苯并[1,4]恶嗪衍生物的新合成方法。该方法展示了该化合物在通过有效的催化过程促进结构复杂且具有潜在生物活性的分子的创建中的作用 (Gabriele et al., 2006)。
用于光电二极管应用的光学表征
Elkanzi 等人(2020 年)关于用于光电二极管应用的嘧啶稠合喹啉羧酸酯部分的设计、制造和光学表征的研究表明了在电子和光子器件中使用结构相关化合物的潜力。这项研究突出了有机化合物在推进材料科学和技术中的重要性 (Elkanzi et al., 2020)。
抗菌活性
从脱氢枞酸合成和评价 1H-二苯并[a,c]咔唑衍生物,涉及与 7-氨基-2,3-二氢苯并[b][1,4]二噁英-6-羧酸甲酯中的官能团相似的苯肼反应,显示出显着的抗菌活性。此类研究强调了这些化合物在开发新的抗菌剂中的潜力 (Gu & Wang, 2010)。
属性
IUPAC Name |
methyl 6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)6-4-8-9(5-7(6)11)15-3-2-14-8/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTPSTARXZXRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201016 | |
| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxin-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | |
CAS RN |
20197-76-6 | |
| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxin-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxin-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(2,6-dimethylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1636754.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide](/img/structure/B1636756.png)


